molecular formula C22H28Br2 B8278713 Benzene,1,4-dibromo-2,5-di-1-octyn-1-yl-

Benzene,1,4-dibromo-2,5-di-1-octyn-1-yl-

Cat. No.: B8278713
M. Wt: 452.3 g/mol
InChI Key: IENNVGIINDEKIA-UHFFFAOYSA-N
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Description

Benzene,1,4-dibromo-2,5-di-1-octyn-1-yl- is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of two bromine atoms and two 1-octynyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene,1,4-dibromo-2,5-di-1-octyn-1-yl- can be synthesized through a multi-step process involving the bromination of a benzene derivative followed by the introduction of 1-octynyl groups. One common method involves the bromination of 1,4-dibromo-2,5-dimethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 1,4-dibromo-2,5-dibromomethylbenzene is then subjected to a Sonogashira coupling reaction with 1-octyne in the presence of a palladium catalyst and a copper co-catalyst to yield 1,4-dibromo-2,5-bis(1-octynyl)benzene .

Industrial Production Methods

Industrial production of 1,4-dibromo-2,5-bis(1-octynyl)benzene typically involves large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene,1,4-dibromo-2,5-di-1-octyn-1-yl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The 1-octynyl groups can participate in coupling reactions such as Sonogashira coupling to form larger conjugated systems.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the electronic properties of the benzene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Sonogashira Coupling: Palladium catalysts (e.g., Pd(PPh3)2Cl2) and copper co-catalysts (e.g., CuI) in the presence of a base (e.g., triethylamine) are typically employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Benzene,1,4-dibromo-2,5-di-1-octyn-1-yl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,5-bis(1-octynyl)benzene involves its interaction with molecular targets and pathways in various applications. For example, in coupling reactions, the compound acts as a substrate that undergoes catalytic activation to form new carbon-carbon bonds. In biological applications, it may interact with specific enzymes or receptors to modulate their activity and produce desired effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene,1,4-dibromo-2,5-di-1-octyn-1-yl- is unique due to the presence of both bromine atoms and 1-octynyl groups, which provide a combination of reactivity and structural diversity. This makes it a valuable compound for the synthesis of complex organic molecules and materials with tailored properties.

Properties

Molecular Formula

C22H28Br2

Molecular Weight

452.3 g/mol

IUPAC Name

1,4-dibromo-2,5-bis(oct-1-ynyl)benzene

InChI

InChI=1S/C22H28Br2/c1-3-5-7-9-11-13-15-19-17-22(24)20(18-21(19)23)16-14-12-10-8-6-4-2/h17-18H,3-12H2,1-2H3

InChI Key

IENNVGIINDEKIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC1=CC(=C(C=C1Br)C#CCCCCCC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, 1,4-dibromo-2,5-diiodobenzene (3.0 g, 6.2 mmol) was dissolved in diisopropylamine (45 ml) and anhydrous benzene (45 ml), followed by stirring for 30 minutes. Copper iodide (235 mg, 0.12 mmol), PdCl2(PPh3)2 (430 mg, 0.61 mmol), and 1-dodecene (1.9 ml, 12.9 mmol) were added to the mixture, followed by stirring at room temperature for 14 hours. The reaction liquid was poured into water and extracted with chloroform, and the obtained organic layer was washed with 200 ml of water three times. The resulting organic layer was dried over anhydrous sodium sulfate and purified by a column chromatography (silica gel and methylene chloride:hexane=1:3), followed by recrystallization in ethanol, thereby colorless powdery 1,4-dibromo-2,5-bis(octyne-1-yl)benzene was obtained (1.56 g, yield: 56%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Four
Quantity
235 mg
Type
catalyst
Reaction Step Four
Quantity
430 mg
Type
catalyst
Reaction Step Four

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